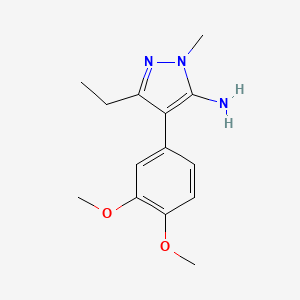

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine

Description

Structural Elucidation of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses the molecular formula C14H19N3O2 and maintains a molecular weight of 261.32 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern on the core pyrazole ring system. The Chemical Abstracts Service registry number 957514-04-4 provides definitive identification for this specific molecular entity.

The structural framework consists of a five-membered pyrazole ring containing two nitrogen atoms in the 1 and 2 positions, which serves as the central heterocyclic core. The substitution pattern includes a 3,4-dimethoxyphenyl group attached at the 4-position of the pyrazole ring, an ethyl substituent at the 5-position, a methyl group at the 2-position, and an amino functional group at the 3-position. This specific arrangement of substituents creates a unique molecular architecture that influences both the physical properties and chemical reactivity of the compound.

The topological polar surface area measures 62.3 square angstroms, while the calculated logarithm of the partition coefficient demonstrates a value of 2.2489, indicating moderate lipophilicity. The molecular structure contains five hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds, contributing to its overall conformational flexibility. These molecular descriptors provide essential information for understanding the compound's potential interactions with biological systems and its behavior in various chemical environments.

Crystallographic Analysis and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, structural analysis of closely related pyrazole derivatives provides valuable insights into the expected solid-state behavior of this compound. The pyrazole ring system typically exhibits planarity in crystalline form, with substituents adopting conformations that minimize steric interactions while maximizing intermolecular packing efficiency.

Related pyrazole structures demonstrate characteristic intermolecular hydrogen bonding patterns involving the amino functional group and neighboring molecules in the crystal lattice. The 3,4-dimethoxyphenyl substituent likely influences the overall molecular conformation through electronic effects and potential intramolecular interactions. The ethyl and methyl substituents on the pyrazole ring contribute to the three-dimensional molecular shape and may affect crystal packing arrangements through van der Waals interactions.

Comparative analysis with structurally similar compounds suggests that the molecular geometry in the solid state would reflect a balance between intramolecular strain and intermolecular packing forces. The methoxy groups on the phenyl ring may participate in weak intermolecular interactions, influencing the overall crystal structure organization. Further crystallographic investigation would be necessary to determine precise bond lengths, bond angles, and intermolecular interaction patterns specific to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through detailed analysis of proton and carbon chemical environments. The spectroscopic signature reveals distinct resonance patterns corresponding to each structural component of the molecule.

The aromatic region of the proton nuclear magnetic resonance spectrum exhibits characteristic signals for the 3,4-dimethoxyphenyl substituent, with chemical shifts reflecting the electron-donating effects of the methoxy groups. The methoxy groups themselves generate sharp singlet signals typically observed in the range of 3.8 to 4.0 parts per million, representing the six protons of the two methoxy substituents.

The ethyl substituent attached to the pyrazole ring produces characteristic triplet and quartet patterns in the aliphatic region of the spectrum. The methyl component of the ethyl group appears as a triplet due to coupling with the adjacent methylene protons, while the methylene protons exhibit a quartet pattern resulting from coupling with the methyl protons. The N-methyl substituent on the pyrazole ring generates a distinct singlet signal in the spectrum.

The amino functional group protons typically appear as a broad signal that may exchange with deuterium oxide, confirming the presence of the primary amine functionality. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with distinct chemical shifts for aromatic carbons, aliphatic carbons, and carbons bearing nitrogen or oxygen substituents.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies associated with the functional groups present in this compound. The amino functional group generates distinctive stretching vibrations typically observed in the range of 3300 to 3500 reciprocal centimeters, appearing as medium to strong intensity bands in the infrared spectrum.

The aromatic carbon-carbon stretching vibrations from the phenyl ring system produce characteristic bands in the 1450 to 1600 reciprocal centimeter region. The methoxy carbon-oxygen stretching vibrations contribute to the spectroscopic signature in the 1000 to 1300 reciprocal centimeter range, reflecting the electron-rich nature of these substituents.

The pyrazole ring system exhibits characteristic vibrational modes associated with the heterocyclic framework, including carbon-nitrogen stretching and ring deformation vibrations. The ethyl and methyl substituents contribute aliphatic carbon-hydrogen stretching vibrations in the 2800 to 3000 reciprocal centimeter region, along with corresponding bending and deformation modes at lower frequencies.

The overall infrared spectroscopic profile provides a fingerprint region below 1500 reciprocal centimeters that contains numerous bands characteristic of the specific molecular structure. These vibrational signatures serve as valuable tools for compound identification and purity assessment in analytical applications.

UV-Vis Absorption Profiling

Ultraviolet-visible absorption spectroscopy of this compound reveals electronic transitions associated with the extended conjugated system formed by the pyrazole ring and the attached aromatic substituents. The 3,4-dimethoxyphenyl group contributes significantly to the chromophoric properties of the molecule through its electron-rich aromatic system.

The primary absorption bands typically occur in the ultraviolet region, reflecting pi to pi-star electronic transitions within the aromatic systems. The methoxy substituents on the phenyl ring extend the conjugation and shift absorption maxima to longer wavelengths compared to unsubstituted aromatic systems. The pyrazole heterocycle contributes additional electronic transitions that may overlap with or appear distinct from the phenyl ring absorptions.

Solvent effects play a significant role in the observed absorption spectra, with polar solvents potentially inducing bathochromic or hypsochromic shifts depending on the specific electronic nature of the transitions involved. The amino functional group may participate in charge transfer transitions under certain conditions, particularly in the presence of electron-accepting species.

The molar absorptivity values provide quantitative information about the strength of electronic transitions and serve as important parameters for analytical quantification methods. Temperature effects on the absorption spectra may reveal information about conformational flexibility and intermolecular interactions in solution.

Computational Chemistry Studies

Density Functional Theory-Optimized Geometries

Computational analysis using density functional theory methods provides detailed insights into the three-dimensional molecular geometry of this compound in its optimized state. The calculations reveal specific bond lengths, bond angles, and dihedral angles that define the molecular conformation under gas-phase conditions.

The pyrazole ring maintains approximate planarity in the optimized geometry, with minimal deviation from coplanarity for the five-membered heterocyclic system. The nitrogen-nitrogen bond length within the pyrazole ring typically measures approximately 1.35 angstroms, reflecting the partial double bond character of this linkage. The carbon-nitrogen bond lengths in the ring system exhibit variations depending on the hybridization state and substituent effects.

The 3,4-dimethoxyphenyl substituent adopts a conformation that minimizes steric interactions while maximizing electronic stabilization through conjugation with the pyrazole system. The dihedral angle between the phenyl ring plane and the pyrazole ring plane provides crucial information about the degree of conjugation between these aromatic systems. Computational results indicate that this angle may deviate significantly from coplanarity due to steric interactions between the substituents.

The ethyl and methyl substituents on the pyrazole ring adopt conformations that minimize intramolecular strain while maintaining optimal orbital overlap patterns. The amino functional group exhibits pyramidal geometry around the nitrogen atom, with typical carbon-nitrogen-hydrogen bond angles reflecting the sp3 hybridization of the amino nitrogen.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-5-ethyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-5-10-13(14(15)17(2)16-10)9-6-7-11(18-3)12(8-9)19-4/h6-8H,5,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISMZBUZWNRBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Pyrazole Derivatives

The synthesis of substituted pyrazoles such as 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine typically follows a multi-step approach:

Step 1: Formation of β-diketone or 1,3-dicarbonyl precursors

Substituted acetophenones or aryl ketones react with diethyl oxalate and a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) at low temperature to yield ethyl 2,4-dioxo-4-arylbutanoates. This step sets the stage for pyrazole ring formation by providing the 1,3-dicarbonyl system necessary for cyclization.Step 2: Pyrazole ring formation via reaction with hydrazines

The 1,3-dicarbonyl intermediates react with substituted hydrazines (e.g., phenylhydrazine or substituted phenylhydrazines) in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. This cyclization is a key step in constructing the pyrazole core.Step 3: Functional group transformations

The ester group on the pyrazole ring is reduced using lithium aluminum hydride (LiAlH4) in THF to yield the corresponding pyrazolyl methanols. Subsequent selective oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) converts the alcohol to an aldehyde, which can be further transformed into nitriles or amines depending on the desired substitution.Step 4: Introduction of the amine group

The aldehyde or nitrile intermediates can be converted to amines through reduction or substitution reactions. For example, reaction with hydrogen sulfide in pyridine can yield carbothioamides, which upon cyclocondensation with substituted phenacyl bromides furnish thiazole derivatives. Alternatively, direct amination methods or reductive amination can be employed to introduce the amino group at the pyrazole 3-position.

Specific Considerations for this compound

The 3,4-dimethoxyphenyl substituent is introduced via the aryl ketone precursor (e.g., 3,4-dimethoxyacetophenone) in the initial condensation step with diethyl oxalate.

The ethyl and methyl groups at the 5- and 2-positions of the pyrazole ring, respectively, are incorporated by selecting appropriate alkyl-substituted starting materials or by alkylation reactions post-pyrazole formation.

The amine group at the 3-position of the pyrazole ring is typically introduced by reduction of a nitrile or by direct amination of the pyrazole intermediate. Literature suggests that selective reduction of pyrazole carboxylates or nitriles using LiAlH4 or catalytic hydrogenation under mild conditions can yield the corresponding amines.

Representative Synthetic Procedure (Adapted from Related Pyrazole Syntheses)

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Condensation | 3,4-Dimethoxyacetophenone + Diethyl oxalate + Potassium tert-butoxide in THF, 0 °C to RT | Ethyl 2,4-dioxo-4-(3,4-dimethoxyphenyl)butanoate | 65–80 | Formation of β-diketone intermediate |

| 2. Cyclization | Intermediate + Hydrazine derivative in ethanol, reflux | Ethyl 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 70–85 | Pyrazole ring formation |

| 3. Reduction | LiAlH4 in THF, 0 °C, 1 h | (5-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methanol | 80–88 | Ester to alcohol conversion |

| 4. Oxidation | 2-Iodoxybenzoic acid (IBX) in DMSO, RT | Pyrazole-3-carbaldehyde derivative | 75–85 | Selective oxidation of alcohol to aldehyde |

| 5. Amination | Reduction of aldehyde/nitrile or direct amination | This compound | Variable | Introduction of amine group |

Analytical Characterization and Confirmation

NMR Spectroscopy :

Proton (^1H) and carbon (^13C) NMR spectra confirm the substitution pattern on the pyrazole ring and the aryl groups. Characteristic singlets and multiplets in the aromatic region correspond to the 3,4-dimethoxyphenyl protons and pyrazole ring protons.Mass Spectrometry :

High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the target compound (molecular weight ~261.32 g/mol).Melting Point and Physical State :

The compound typically appears as a pale solid with melting points consistent with literature values for similar pyrazole derivatives.

Summary Table of Key Synthetic Steps and Yields

| Intermediate/Product | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Ethyl 2,4-dioxo-4-(3,4-dimethoxyphenyl)butanoate | Diethyl oxalate, K tert-butoxide | THF, 0 °C to RT | 65–80 | β-Diketone formation |

| Ethyl 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Phenylhydrazine | Ethanol, reflux | 70–85 | Pyrazole ring synthesis |

| (5-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methanol | LiAlH4 | THF, 0 °C | 80–88 | Ester reduction |

| Pyrazole-3-carbaldehyde derivative | IBX | DMSO, RT | 75–85 | Alcohol oxidation |

| This compound | Reductive amination or nitrile reduction | Various | Variable | Final amine introduction |

Research Findings and Notes

The synthetic route is modular and allows for variation in the aryl substituents, enabling the introduction of the 3,4-dimethoxyphenyl group early in the synthesis.

Reduction and oxidation steps require careful control of reaction conditions to avoid over-reduction or side reactions, especially when sensitive functional groups like methoxy substituents are present.

The amination step can be optimized by selecting appropriate reducing agents or catalytic hydrogenation conditions to maximize yield and purity.

The described methods are consistent with standard pyrazole synthesis protocols widely reported in medicinal chemistry literature, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyrazole ring or the aromatic ring, potentially leading to the formation of dihydropyrazoles or reduced aromatic compounds.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitutions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydropyrazoles and reduced aromatic compounds.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of pyrazole derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique properties may also make it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Position and Identity

The substituent pattern on the pyrazole ring critically influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Ethyl vs.

- Methoxy vs. Hydroxy Groups : Methoxy groups (target compound) are less polar than hydroxy groups (e.g., compounds in ), reducing hydrogen-bonding capacity but improving metabolic stability.

- Complexity of Tetrazolyl Derivatives : Compounds in exhibit extended conjugation (e.g., coumarin, benzodiazepine), which may confer fluorescence or biological activity distinct from the simpler target compound.

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns, analyzed via tools like SHELX and ORTEP-3 , reveal structural differences:

- The target compound’s amine and methoxy groups may form intermolecular hydrogen bonds, stabilizing crystal lattices.

- Phenyl-substituted analogs (e.g., ) lack methoxy groups, reducing polarity and altering packing efficiency.

Research Implications and Limitations

While the provided evidence highlights structural trends, gaps remain in quantitative data (e.g., solubility, bioactivity). For instance:

- Biological Activity: No direct evidence links the target compound to specific therapeutic targets, though analogs with hydroxy/cyano groups () show reactivity in heterocyclic synthesis.

- Computational Modeling : Tools like SHELXL could predict binding affinities or crystal structures, but experimental validation is needed.

Biological Activity

The compound 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine (CAS No. 593279-05-1) belongs to the pyrazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dimethoxyphenyl group and a pyrazole core, which are known to influence its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. A study highlighted that certain pyrazole compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two critical mediators in inflammatory processes. Specifically, derivatives with similar structural motifs to this compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. For instance, compounds with similar pyrazole structures were tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results with inhibition rates comparable to established antibiotics . The effectiveness against microbial pathogens suggests a potential application in treating infections.

Anticancer Properties

The anticancer activity of pyrazole derivatives has been a focal point in recent research. Some studies have reported that specific pyrazole compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural characteristics may contribute to its ability to interact with cancer-related targets .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound likely inhibits the production or action of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Action : The interaction with bacterial cell membranes or essential metabolic pathways could explain its antimicrobial efficacy.

- Cancer Cell Targeting : The ability to induce apoptosis in cancer cells may involve the modulation of apoptotic pathways and cell cycle regulators.

Q & A

Q. What are the common synthetic routes for 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions or cross-coupling strategies. For example, Suzuki-Miyaura coupling can introduce aryl groups to the pyrazole core, as demonstrated in related pyrazole derivatives using Pd(PPh₃)₄ catalysts and boronic acids in degassed DMF/water mixtures . Optimization includes varying solvents (e.g., ethanol, DMF), temperatures (reflux vs. room temperature), and catalysts (e.g., Pd-based systems). Reaction monitoring via TLC and purification by column chromatography are critical for yield improvement. Evidence from pyrazole analogs suggests that ionic liquids like [Sipmim]HSO₄ can enhance reaction efficiency and reduce side products .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For instance, pyrazole C-H protons resonate near δ 6.0–7.5 ppm, while amine protons appear at δ ~2.5–4.0 ppm . IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structural parameters (bond lengths/angles). ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks . Validation tools like PLATON ensure data reliability .

Advanced Research Questions

Q. How can computational models predict hydrogen-bonding interactions and crystal packing for this compound?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal lattices . Software like Mercury (CCDC) analyzes packing diagrams, while density functional theory (DFT) calculates intermolecular interaction energies. For pyrazoles, methoxy and amine groups often form N–H⋯O or C–H⋯π interactions, influencing solubility and stability .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity?

- Methodological Answer :

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. Pyrazole derivatives are screened for IC₅₀ values, with dose-response curves generated .

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions. The 3,4-dimethoxy-phenyl moiety may bind hydrophobic pockets, while the amine group participates in H-bonding .

- Metabolic stability : Microsomal assays (e.g., liver microsomes) assess oxidative degradation pathways .

Q. How are contradictions in spectroscopic or crystallographic data resolved across synthesis batches?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. For example, pyrazole tautomers (e.g., 1H vs. 2H forms) exhibit distinct δ values; deuterated solvents (DMSO-d₆ vs. CDCl₃) stabilize specific forms . In crystallography, twinning or disorder (e.g., ethyl group rotation) requires SHELXL’s TWIN/BASF commands for refinement . Cross-validation with mass spectrometry (HRMS) confirms molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.